(5E)-5-(3,4-diethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-(3,4-diethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and ethoxy groups in the molecule suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(3,4-diethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione typically involves the condensation of appropriate benzylidene and benzyl derivatives with imidazolidine-2,4-dione. The reaction conditions may include:
Solvents: Common solvents such as ethanol, methanol, or dichloromethane.
Catalysts: Acid or base catalysts to facilitate the condensation reaction.
Temperature: Reactions are often carried out at elevated temperatures (e.g., 60-100°C) to ensure complete conversion.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch or Continuous Flow Reactors: To optimize reaction efficiency and yield.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(3,4-diethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes due to the presence of fluorine and ethoxy groups.
Antimicrobial Activity: Possible antimicrobial properties against various pathogens.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of diseases due to its unique chemical structure.
Industry
Material Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5E)-5-(3,4-diethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of fluorine and ethoxy groups may enhance its binding affinity and specificity. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site or allosteric sites.
Receptor Modulation: By acting as an agonist or antagonist.
DNA Intercalation: By inserting itself between DNA base pairs, affecting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-(3,4-dimethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione
- (5E)-5-(3,4-dihydroxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione
Uniqueness
- Fluorine Substitution : The presence of a fluorine atom may enhance the compound’s stability and biological activity.
- Ethoxy Groups : These groups may influence the compound’s solubility and interaction with biological targets.
Properties
Molecular Formula |
C21H21FN2O4 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
(5E)-5-[(3,4-diethoxyphenyl)methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H21FN2O4/c1-3-27-18-10-9-14(12-19(18)28-4-2)11-17-20(25)24(21(26)23-17)13-15-7-5-6-8-16(15)22/h5-12H,3-4,13H2,1-2H3,(H,23,26)/b17-11+ |
InChI Key |
VIJXPQQCPQIHMH-GZTJUZNOSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=CC=C3F)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.